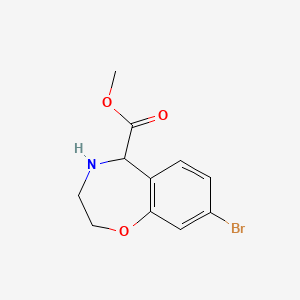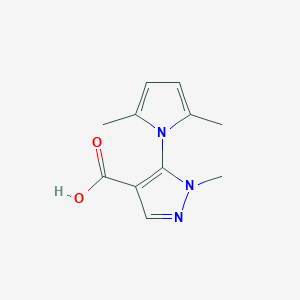
5-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole-4-carboxylic acid” is a chemical compound12. However, detailed information about this specific compound is not readily available in the sources I found.
Synthesis Analysis
The synthesis of pyrrole-containing compounds is a well-studied area in organic chemistry3. Various methods have been reported for the synthesis of pyrrole derivatives, including the Paal-Knorr Pyrrole Synthesis3. However, the specific synthesis process for “5-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole-4-carboxylic acid” is not mentioned in the sources I found.
Molecular Structure Analysis
The molecular structure of a compound can be represented by its InChI code. For example, the InChI code for a related compound, “5-(2,5-dimethyl-1H-pyrrol-1-yl)isophthalic acid”, is1S/C14H13NO4/c1-8-3-4-9(2)15(8)12-6-10(13(16)17)5-11(7-12)14(18)19/h3-7H,1-2H3,(H,16,17)(H,18,19)4. However, the InChI code for “5-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole-4-carboxylic acid” is not provided in the sources I found.Chemical Reactions Analysis
The chemical reactions involving pyrrole-containing compounds are diverse3. However, the specific chemical reactions involving “5-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole-4-carboxylic acid” are not mentioned in the sources I found.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, density, and boiling point, among others. For example, a related compound, “5-(2,5-dimethyl-1H-pyrrol-1-yl)isophthalic acid”, has a molecular weight of 259.264. However, the specific physical and chemical properties of “5-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole-4-carboxylic acid” are not provided in the sources I found.Scientific Research Applications
Structural and Theoretical Investigations
- Structural and Spectral Analysis : The study by Viveka et al. (2016) focuses on the structural, spectral, and theoretical investigations of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a biologically significant pyrazole derivative. This research provides insights into the molecular structure and electronic properties of pyrazole carboxylic acids, which could be relevant for understanding similar compounds like 5-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole-4-carboxylic acid (Viveka et al., 2016).
Heterocyclization Reactions
- Heterocyclization Directions : Research by Rudenko et al. (2011) explored heterocyclization reactions between derivatives of 5-aminopyrazoles and N-arylmaleimides, identifying multiple possible directions for cyclizations. This study suggests the versatility of pyrazole derivatives in forming various heterocyclic compounds, hinting at the synthetic potential of compounds like 5-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole-4-carboxylic acid (Rudenko et al., 2011).
Corrosion Inhibition
- Corrosion Inhibition Study : A study by Hmamou et al. (2015) evaluated a pyrazole derivative as a corrosion inhibitor for carbon steel, showcasing the application of pyrazole derivatives in protecting metals against corrosion. Such applications could potentially extend to similar compounds, highlighting the industrial relevance of pyrazole-based molecules (Hmamou et al., 2015).
Electropolymerization
- Self-Assembled Monolayers and Electropolymerization : Schneider et al. (2017) investigated the electropolymerization and electrocopolymerization of aromatic pyrrole derivatives. This research demonstrates the utility of pyrrole derivatives in modifying surfaces for improved polymer properties, which could be relevant for compounds with pyrrole and pyrazole moieties (Schneider et al., 2017).
Safety And Hazards
The safety and hazards of a compound refer to its potential risks and precautions. For example, a related compound, “(2,5-Dimethyl-1H-pyrrol-1-yl)acetic acid”, has a hazard statement of "H302: Harmful if swallowed"6. However, the specific safety and hazards of “5-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole-4-carboxylic acid” are not provided in the sources I found.
Future Directions
The future directions of a compound refer to its potential applications and research directions. However, the specific future directions for “5-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole-4-carboxylic acid” are not mentioned in the sources I found.
Please note that the information provided is based on the available sources and there may be additional information not covered in this analysis. For more detailed information, please refer to specialized databases or scientific literature.
properties
IUPAC Name |
5-(2,5-dimethylpyrrol-1-yl)-1-methylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-7-4-5-8(2)14(7)10-9(11(15)16)6-12-13(10)3/h4-6H,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRNXOJQIIODTAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(C=NN2C)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole-4-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

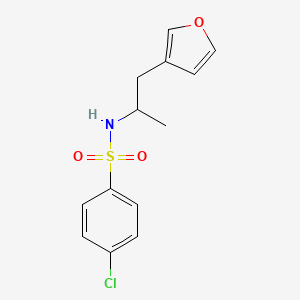
![4,6-dimethoxy-N-[4-(trifluoromethyl)phenyl]-5-pyrimidinesulfonamide](/img/structure/B2671475.png)
![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-cyclopentylpropan-1-one](/img/structure/B2671476.png)
![2-(5-{[2-(cyclohexylamino)-2-oxoethyl]thio}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-(2-phenylethyl)acetamide](/img/structure/B2671477.png)
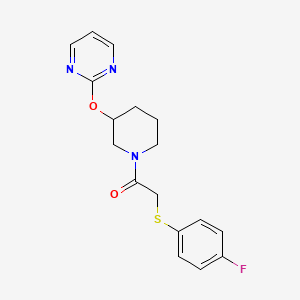
![Furan-2-yl(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2671481.png)
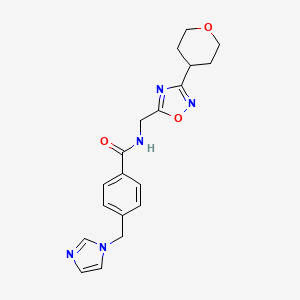
![6'-Fluorospiro[azetidine-3,4'-benzo[d][1,3]oxazin]-2'(1'H)-one](/img/structure/B2671483.png)
![5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylic acid](/img/structure/B2671485.png)
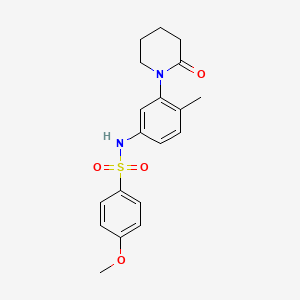
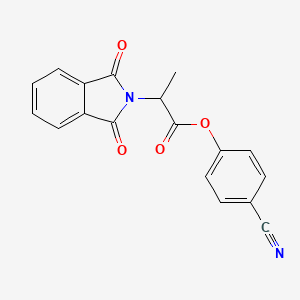
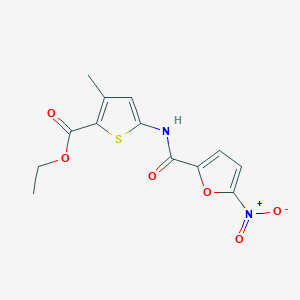
![6-Acetyl-2-(3-(trifluoromethyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2671493.png)
